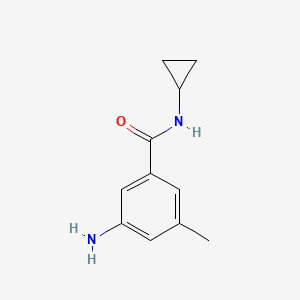

3-amino-N-cyclopropyl-5-methylbenzamide

Description

3-Amino-N-cyclopropyl-5-methylbenzamide is a benzamide derivative characterized by a cyclopropylamide group at the benzamide nitrogen, a methyl substituent at the 5-position, and an amino group at the 3-position of the aromatic ring. Its structure combines electron-donating (amino) and sterically constrained (cyclopropyl) groups, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name |

3-amino-N-cyclopropyl-5-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-4-8(6-9(12)5-7)11(14)13-10-2-3-10/h4-6,10H,2-3,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJBTZRYQLFSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-5-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-5-methylbenzoic acid and cyclopropylamine.

Reduction: The nitro group of 3-nitro-5-methylbenzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 3-amino-5-methylbenzoic acid is then reacted with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 3-amino-N-cyclopropyl-5-methylbenzamide.

Industrial Production Methods

Industrial production of 3-amino-N-cyclopropyl-5-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-5-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3-amino-N-cyclopropyl-5-methylbenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Cyclopropylamide vs. Hydroxy-Alkylamide Groups

- N-Cyclopropylbenzamide (5a): Synthesized from benzoyl chloride and cyclopropylamine, this compound lacks the amino and methyl groups of the target molecule. The cyclopropyl group imposes steric hindrance, which may influence binding interactions in catalytic or biological systems. Its simplicity allows for versatile derivatization, as seen in oxadiazole-containing analogs .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Features an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H functionalization.

Amino Group Positioning and Bioactivity

- This compound is classified as low hazard, suggesting favorable safety profiles for laboratory use . In contrast, the cyclopropyl group in the target compound may reduce metabolic instability compared to benzyl .

Heterocyclic Modifications

- N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide: Incorporates an oxadiazole ring, which enhances hydrogen-bonding capacity and rigidity. Such modifications are common in kinase inhibitors or antimicrobial agents.

Electronic and Steric Effects

| Compound | Key Substituents | Electronic Effects | Steric Effects |

|---|---|---|---|

| 3-Amino-N-cyclopropyl-5-methylbenzamide | 3-Amino, 5-Me, N-cyclopropyl | Electron-rich (amino), moderate | High (cyclopropyl) |

| 3-Chloro-5-(cyclopropylmethoxy)benzamide | 3-Cl, 5-(cyclopropylmethoxy) | Electron-withdrawing (Cl) | Moderate (methoxy-cyclopropyl) |

| N-[2-{[3-(Dimethylamino)propyl]...benzamide | Trifluoromethyl, fluoro, triazine | Strongly electron-withdrawing (CF3) | High (branched alkyl chains) |

- Chloro and Trifluoromethyl Groups: Electron-withdrawing substituents (e.g., in and ) reduce aromatic ring reactivity compared to the electron-donating amino group in the target compound. This impacts binding affinity in receptor-ligand interactions .

- Methoxy vs.

Biological Activity

3-Amino-N-cyclopropyl-5-methylbenzamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

3-Amino-N-cyclopropyl-5-methylbenzamide belongs to the benzamide class, characterized by an amino group at the third position and a cyclopropyl group attached to the nitrogen atom of the benzamide moiety. The synthesis typically involves amidation of 3-amino-5-methylbenzoic acid with cyclopropylamine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 3-amino-5-methylbenzoic acid + cyclopropylamine | DCC, DMAP, dichloromethane |

| 2 | Reaction mixture stirred at room temperature | Several hours for complete conversion |

The primary mechanism of action for 3-amino-N-cyclopropyl-5-methylbenzamide is the inhibition of poly ADP ribose polymerase (PARP). PARP is crucial for DNA repair processes; thus, its inhibition can lead to increased cell death, particularly in cancer cells that rely heavily on this repair pathway. This property positions the compound as a potential candidate for cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its role as a PARP inhibitor. In various studies, it has been shown to induce apoptosis in cancer cell lines by preventing DNA repair mechanisms.

Case Study:

In a study involving breast cancer models, 3-amino-N-cyclopropyl-5-methylbenzamide demonstrated potent antiproliferative effects, leading to reduced tumor growth when administered alongside traditional chemotherapeutics.

Antimicrobial Activity

Additionally, preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating potential applications in treating infections.

Comparative Analysis

To better understand the uniqueness of 3-amino-N-cyclopropyl-5-methylbenzamide, it is useful to compare it with similar compounds known for their biological activities.

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 3-Aminobenzamide | PARP inhibition | Cancer treatment |

| N,N-Diethyl-3-methylbenzamide | Insect repellent (DEET) | Pest control |

| Olaparib (a known PARP inhibitor) | PARP inhibition | Cancer therapy |

Research Findings

Recent investigations have focused on optimizing the structure of 3-amino-N-cyclopropyl-5-methylbenzamide to enhance its biological activity. Modifications to the cyclopropyl group have been explored to improve binding affinity to PARP enzymes and increase selectivity towards cancer cells.

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.